2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine
Description
The compound 2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine features a fused imidazo[1,2-a]pyridine core substituted at the 2-position with a 3-nitrophenyl group via a pyridazine-thioether linkage. This structure combines electron-withdrawing (nitro) and sulfur-containing moieties, which are critical for modulating physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylmethyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c24-23(25)15-5-3-4-13(10-15)16-7-8-18(21-20-16)26-12-14-11-22-9-2-1-6-17(22)19-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYIALSMPVLGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where the pyridazine derivative is treated with a nitrating agent such as nitric acid.
Thiomethylation: The thiomethyl group is introduced by reacting the nitrophenyl-pyridazine intermediate with a thiomethylating agent like methylthiol.
Formation of Imidazo[1,2-a]pyridine: The final step involves the cyclization of the intermediate with an appropriate reagent to form the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The nitrophenyl group can also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Heterocycle Variations
Imidazo[1,2-a]pyridine Derivatives with Pyridine vs. Pyridazine Substituents
- 2-Phenyl-3-((pyridin-2-ylthio)methyl)imidazo[1,2-a]pyridine (3a) :
- Replaces pyridazine with pyridine in the thioether group.
- Lower molecular weight (MW: ~335 g/mol) compared to the target compound (estimated MW: ~380 g/mol).
- The pyridazine ring in the target compound may enhance π-π stacking and hydrogen bonding due to additional nitrogen atoms.
Pyridazine-Containing Analogs
Substituent Effects on Solubility and Bioactivity
Nitro Group Positioning
Sulfur-Containing Modifications
- 6-Chloro-8-[(4-Chlorophenyl)thio]-2-[(isopropylsulfonyl)methyl]-3-nitroimidazo[1,2-a]pyridine (3g) :
- Sulfonylmethyl group improves aqueous solubility (>50 μM) compared to thioether analogs.
- The target compound’s thioether linkage may confer higher membrane permeability but lower solubility than sulfonyl derivatives.
Thioether Formation Strategies
- BCl₃-Mediated C–S Bond Formation :
- Used to synthesize 3-((arylthio)methyl)imidazo[1,2-a]pyridines (e.g., 3a , 68% yield).
- Likely applicable to the target compound’s synthesis, though pyridazine reactivity may require optimized conditions.
Copper-Catalyzed Multicomponent Reactions :
- Generates imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and alkynes.
- Not directly used for pyridazine-thioether systems but highlights the versatility of transition metal catalysis.
Data Tables: Key Comparative Metrics
Table 1. Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
